Nafarelin acetate

Vue d'ensemble

Description

Nafarelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH) and is used in research, medical, and veterinary applications. It is a potent agonist of the GnRH receptor and is used to study the endocrine system and the effects of GnRH agonists on the reproductive system. Nafarelin acetate is also used to treat a variety of conditions, such as endometriosis, uterine fibroids, and precocious puberty.

Applications De Recherche Scientifique

Treatment of Endometriosis

Nafarelin Acetate has been used successfully in the treatment of endometriosis . It is administered subcutaneously or intranasally and has shown to reduce the symptoms and signs of endometriosis within 3 months .

Management of Central Precocious Puberty

Nafarelin Acetate is used in the treatment of central precocious puberty . This condition is characterized by the early onset of puberty, and the administration of Nafarelin Acetate helps in managing the symptoms.

Controlled Drug Delivery

Nafarelin Acetate has been used in the development of controlled drug delivery systems . Specifically, it has been used in the creation of microspheres of Poly (D, L Lactic-Co-Glycolic) Acid for controlled release .

Treatment of Benign Prostatic Hyperplasia

Nafarelin Acetate has been used in the treatment of benign prostatic hyperplasia . This condition is characterized by the enlargement of the prostate gland, and Nafarelin Acetate helps in managing the symptoms.

Research in Reproductive Health

Nafarelin Acetate, being a potent synthetic agonist of gonadotropin-releasing hormone, has been used in research related to reproductive health . Its effects on the pituitary-gonadal axis have been studied in both sexes .

Development of Novel Drug Delivery Technology

The development of peptide and protein drug compounds has seen a major thrust with the use of Nafarelin Acetate . It has been used in the development of novel technology for their delivery, particularly in the creation of microencapsulated forms for long-acting contraceptive delivery systems .

Mécanisme D'action

Target of Action

Nafarelin acetate is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .

Mode of Action

Nafarelin acetate works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . Like GnRH, initial or intermittent administration of Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) , from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . These hormones then stimulate the gonads to produce sex steroids. With continuous administration of nafarelin, the gnrh receptors become desensitized, leading to a decrease in the release of these gonadotropins . This results in a decrease in the production of sex steroids, causing a state similar to menopause in women .

Pharmacokinetics

Nafarelin acetate is rapidly absorbed into the systemic circulation after intranasal administration . Maximum serum concentrations are achieved between 10 and 40 minutes . The average serum half-life of Nafarelin following intranasal administration is approximately 2.5 to 3 hours . About 80% of Nafarelin acetate is bound to plasma proteins . After subcutaneous administration of Nafarelin acetate in male adults, 44 to 55% of the intact peptide was recovered in urine and 18.5 to 44.2% was recovered in feces .

Result of Action

The result of Nafarelin’s action is a decrease in the secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After Nafarelin therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels . Recurrences of endometriosis are frequent after cessation of any hormonal therapy, or surgery that leaves the ovaries and/or uterus intact .

Action Environment

The action of Nafarelin acetate can be influenced by environmental factors such as the presence of other medications, the patient’s health status, and the route of administration. . This is because the decongestant could potentially interfere with the absorption of Nafarelin. Additionally, the patient’s head should be tilted back slightly during administration, and 30 seconds should elapse between sprays to ensure optimal absorption .

Propriétés

IUPAC Name |

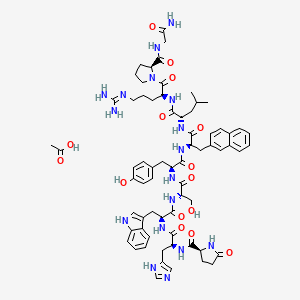

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50227720 | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76932-60-0 | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: Nafarelin acetate is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for Nafarelin acetate?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is Nafarelin acetate formulated for controlled release?

A3: Nafarelin acetate can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of Nafarelin acetate from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of Nafarelin acetate?

A5: Following intravenous administration in rhesus monkeys, Nafarelin acetate exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect Nafarelin acetate absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of Nafarelin acetate?

A7: In rhesus monkeys, about 80% of radiolabeled Nafarelin acetate is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of Nafarelin acetate in in vitro fertilization (IVF)?

A8: Nafarelin acetate is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study Nafarelin acetate?

A9: Nafarelin acetate has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve Nafarelin acetate delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of Nafarelin acetate. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)